molecular formula C15H20N2O3S B10943135 Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 6050-77-7

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10943135
CAS No.: 6050-77-7
M. Wt: 308.4 g/mol
InChI Key: VVVOVVDSHYVJQX-UHFFFAOYSA-N
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Description

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and formulation.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties

Biological Activity

Propan-2-yl 1,6-dimethyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Y501-7467) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical characteristics, biological activities, and relevant research findings associated with this compound.

Chemical Characteristics

The molecular structure of Y501-7467 is defined by the following properties:

PropertyValue
Molecular Weight 308.4 g/mol
Molecular Formula C₁₅H₂₀N₂O₃S
SMILES CC(C)OC(C1C(c2ccc(C)s2)NC(N(C)C=1C)=O)=O
LogP 2.872
Polar Surface Area 49.126 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

The compound exhibits a racemic mixture and possesses a moderate logP value, indicating its potential for membrane permeability which is crucial for biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to tetrahydropyrimidine derivatives exhibit promising antitumor properties. For instance, compounds similar to Y501-7467 have been evaluated for their efficacy against various human tumor cell lines. In particular, research has shown that certain tetrahydropyrimidine derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor proliferation and survival .

The proposed mechanism of action for Y501-7467 includes:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in tumor metabolism and growth.
  • DNA Interaction : Some studies suggest that tetrahydropyrimidine derivatives can form complexes with DNA, thereby interfering with replication and transcription processes .

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of Y501-7467 analogs against several cancer cell lines including KB (human oral cancer), DLD (human colon cancer), and HepG2 (human liver cancer). The results indicated that these compounds exhibited selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents like etoposide .
  • Structure-Activity Relationship (SAR) :
    • Research focusing on the SAR of tetrahydropyrimidine compounds revealed that modifications in the side chains significantly affect their biological activities. For example, the introduction of methylthio groups was found to enhance antitumor potency .
  • Inhibition Studies :
    • In vitro studies demonstrated that Y501-7467 and its analogs could inhibit the activity of certain enzymes linked to cancer progression, suggesting a potential role in therapeutic applications against malignancies .

Properties

CAS No.

6050-77-7

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

propan-2-yl 3,4-dimethyl-6-(5-methylthiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C15H20N2O3S/c1-8(2)20-14(18)12-10(4)17(5)15(19)16-13(12)11-7-6-9(3)21-11/h6-8,13H,1-5H3,(H,16,19)

InChI Key

VVVOVVDSHYVJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC(C)C

Origin of Product

United States

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